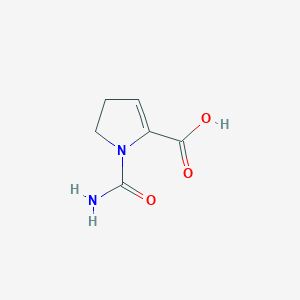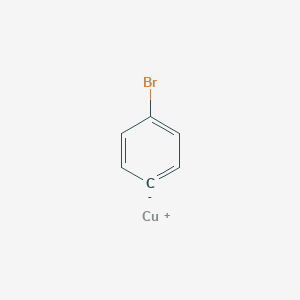
bromobenzene;copper(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromobenzene is an aryl bromide and the simplest of the bromobenzenes, consisting of a benzene ring substituted with one bromine atom. Its chemical formula is C6H5Br . It is a colorless liquid, although older samples can appear yellow. Bromobenzene is used as a reagent in organic synthesis and as a precursor to other chemicals .
Métodos De Preparación
Bromobenzene can be synthesized through several methods:
Direct Bromination of Benzene: This method involves the reaction of benzene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.
Sandmeyer Reaction: This method involves the diazotization of aniline to form a diazonium salt, which is then reacted with cuprous bromide to produce bromobenzene.
Análisis De Reacciones Químicas
Bromobenzene undergoes various types of chemical reactions:
Grignard Reaction: Bromobenzene can be converted to phenylmagnesium bromide, a Grignard reagent, which can then react with carbon dioxide to form benzoic acid.
Palladium-Catalyzed Coupling Reactions: Bromobenzene can participate in reactions such as the Suzuki reaction, where it couples with boronic acids to form biaryl compounds.
Electrophilic Aromatic Substitution: Bromobenzene can undergo substitution reactions where the bromine atom is replaced by other substituents under specific conditions.
Aplicaciones Científicas De Investigación
Bromobenzene has several applications in scientific research:
Organic Synthesis: It is used as a precursor to synthesize various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Bromobenzene is used in the synthesis of polymers and other advanced materials.
Biological Studies: It serves as a model compound in studies of liver toxicity and metabolism.
Mecanismo De Acción
The mechanism of action of bromobenzene involves its conversion to reactive intermediates, such as epoxides, which can interact with cellular macromolecules and cause toxicity. The primary molecular targets include liver enzymes, leading to hepatotoxicity .
Comparación Con Compuestos Similares
Bromobenzene can be compared with other halobenzenes:
Fluorobenzene: Similar to bromobenzene but with a fluorine atom instead of bromine.
Chlorobenzene: Contains a chlorine atom and is used in the production of phenol and aniline.
Iodobenzene: Contains an iodine atom and is more reactive than bromobenzene due to the weaker carbon-iodine bond.
Bromobenzene is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
67695-33-4 |
|---|---|
Fórmula molecular |
C6H4BrCu |
Peso molecular |
219.55 g/mol |
Nombre IUPAC |
bromobenzene;copper(1+) |
InChI |
InChI=1S/C6H4Br.Cu/c7-6-4-2-1-3-5-6;/h2-5H;/q-1;+1 |
Clave InChI |
RZQTVADDAVFLEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=[C-]1)Br.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


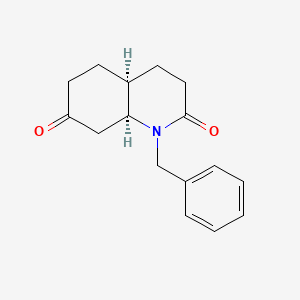

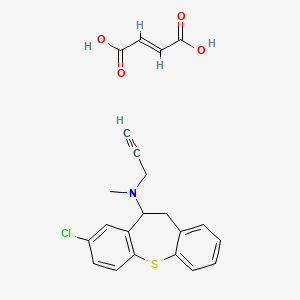
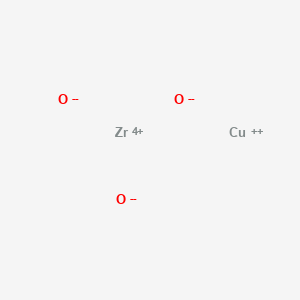
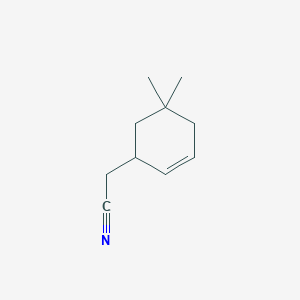
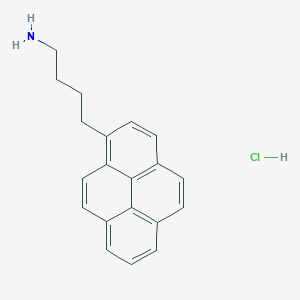

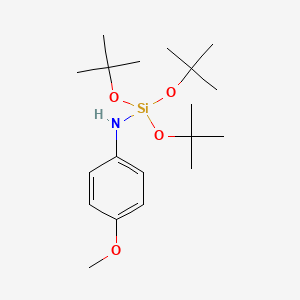
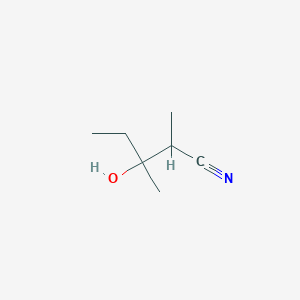
![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)


